6-Amino-2,3-diiodobenzoic acid
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Overview
Description
6-Amino-2,3-diiodobenzoic acid is an organic compound with the molecular formula C7H5I2NO2 It is a derivative of benzoic acid, characterized by the presence of amino and diiodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-diiodobenzoic acid typically involves the iodination of 6-Aminobenzoic acid. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous or organic solvents like acetic acid.
Reaction Time: Several hours to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3-diiodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The diiodo groups can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Nitro-2,3-diiodobenzoic acid.
Reduction: 6-Amino-2,3-dihydroxybenzoic acid.
Substitution: 6-Amino-2,3-diazidobenzoic acid.
Scientific Research Applications
6-Amino-2,3-diiodobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in radiopharmaceuticals due to its iodine content.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Amino-2,3-diiodobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-diiodobenzoic acid
- 4-Amino-3,5-diiodobenzoic acid
- 2-Amino-3,5-dibromobenzoic acid
Uniqueness
6-Amino-2,3-diiodobenzoic acid is unique due to the specific positioning of the amino and diiodo groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C7H5I2NO2 |
---|---|
Molecular Weight |
388.93 g/mol |
IUPAC Name |
6-amino-2,3-diiodobenzoic acid |
InChI |
InChI=1S/C7H5I2NO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) |
InChI Key |
UZCNOSJPWIPGLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)O)I)I |
Origin of Product |
United States |
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